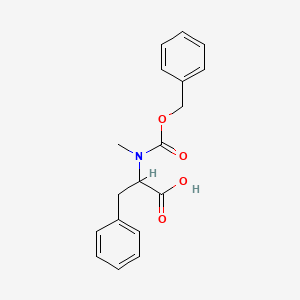

Cbz-N-methyl-DL-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cbz-N-methyl-DL-phenylalanine is an organic compound with a complex structure that includes a phenyl group, a methyl group, and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-N-methyl-DL-phenylalanine typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino groups using phenylmethoxycarbonyl (Cbz) groups, followed by methylation and subsequent reactions to introduce the phenyl and carboxylic acid groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Cbz-N-methyl-DL-phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl groups .

Applications De Recherche Scientifique

Cbz-N-methyl-DL-phenylalanine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: It can be used to modify proteins or peptides, aiding in the study of biological processes and protein functions.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mécanisme D'action

The mechanism of action of Cbz-N-methyl-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can protect amino groups during chemical reactions, allowing for selective modifications. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes and functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R)-2-[Methyl(phenylmethoxycarbonyl)amino]propanoic acid: This compound has a similar structure but differs in the stereochemistry of the propanoic acid group.

N-[(benzyloxy)carbonyl]-N-methylalanine: This compound shares the phenylmethoxycarbonyl group but has a different amino acid backbone.

Uniqueness

Cbz-N-methyl-DL-phenylalanine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Activité Biologique

Cbz-N-methyl-DL-phenylalanine (Cbz-N-Me-Phe) is a synthetic derivative of the amino acid phenylalanine, characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a methyl group on the nitrogen atom. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme inhibition and peptide synthesis.

- Molecular Formula : C16H19N1O2

- Molecular Weight : Approximately 313.35 g/mol

- Appearance : White to off-white powder

Enzyme Inhibition

Research indicates that Cbz-N-Me-Phe exhibits significant inhibitory effects on various enzymes involved in amino acid metabolism. Notably, it may inhibit proteases and enzymes linked to neurotransmitter synthesis, suggesting potential applications in neuropharmacology and metabolic disorder treatments.

- Binding Affinity : Interaction studies have shown that Cbz-N-Me-Phe has a notable binding affinity for specific target enzymes, which is crucial for understanding its role in biochemical pathways.

Peptide Synthesis

Cbz-N-Me-Phe is employed as a building block in peptide synthesis due to its structural properties that enhance stability and bioavailability. The Cbz group allows for selective protection during synthesis, facilitating the formation of dipeptides and larger peptide chains.

Study on Enzyme Inhibition

A study conducted by researchers at Monash University explored the enzyme inhibition properties of Cbz-N-Me-Phe. The findings indicated that this compound could effectively inhibit certain proteases at micromolar concentrations, demonstrating its potential as a therapeutic agent in conditions where protease activity is dysregulated .

Peptide Synthesis Efficiency

In another research effort, scientists investigated the efficiency of synthesizing dipeptides using Cbz-N-Me-Phe as a precursor. The study revealed that varying reaction conditions significantly influenced the yield and purity of the synthesized peptides. The optimal conditions identified included specific concentrations of coupling agents like DCC (dicyclohexylcarbodiimide), which enhanced the coupling efficiency .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGXKNMKNMSHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-07-2 |

Source

|

| Record name | NSC135129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.